An In-depth Technical Guide to the Chemical Properties of Chloroacetamido-C4-NHBoc
An In-depth Technical Guide to the Chemical Properties of Chloroacetamido-C4-NHBoc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroacetamido-C4-NHBoc, systematically named tert-butyl (4-(2-chloroacetamido)butyl)carbamate, is a bifunctional chemical linker of significant interest in the field of targeted protein degradation. As an alkyl-based PROTAC (Proteolysis Targeting Chimera) linker, it provides a crucial connection between a ligand for a target protein of interest and a ligand for an E3 ubiquitin ligase, thereby facilitating the degradation of the target protein through the ubiquitin-proteasome system.[1] Its structure incorporates a reactive chloroacetamide group for covalent linkage and a Boc-protected amine for controlled, sequential synthesis, making it a versatile tool in the development of novel therapeutics.[2] This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in drug development.
Chemical and Physical Properties
While specific experimental data for Chloroacetamido-C4-NHBoc is not extensively published, the properties of the closely related precursor, tert-butyl carbamate (B1207046), provide valuable context. The chloroacetamide functional group is known to be a reactive handle for nucleophilic substitution.[2]
Table 1: General Chemical Properties of Chloroacetamido-C4-NHBoc
| Property | Value |
| Chemical Name | tert-butyl (4-(2-chloroacetamido)butyl)carbamate |
| Synonyms | Chloroacetamido-C4-NHBoc |
| Molecular Formula | C₁₁H₂₁ClN₂O₃ |
| Molecular Weight | 264.75 g/mol |
| CAS Number | 133264-58-1 |
| Appearance | Expected to be a solid |
Table 2: Physicochemical Properties of the Related Compound tert-Butyl Carbamate
| Property | Value | Source |
| Melting Point | 105-108 °C | [3][4][5] |
| Boiling Point | 218.95 °C (estimate) | [3] |
| Solubility | Soluble in methylene (B1212753) chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water. | [3] |
| Density | 1.1274 (estimate) | [3] |
Experimental Protocols
The synthesis of Chloroacetamido-C4-NHBoc can be achieved through a two-step process starting from 1,4-diaminobutane (B46682). The first step involves the selective mono-Boc protection of the diamine, followed by the chloroacetylation of the remaining free amine.
Synthesis of tert-butyl (4-aminobutyl)carbamate (Mono-Boc-1,4-diaminobutane)
This procedure is adapted from established methods for the selective mono-Boc protection of diamines.
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Materials:
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1,4-diaminobutane
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Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
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Cold water
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Ethyl acetate (B1210297)
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Saturated sodium chloride (NaCl) solution (brine)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Procedure:
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In a round-bottom flask, dissolve 1,4-diaminobutane (1.0 equivalent) in dichloromethane.
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Over a period of 6 hours, with vigorous stirring at room temperature (21 °C), add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane.
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After the addition is complete, continue stirring the reaction mixture for an additional 16 hours.
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Remove the solvent under reduced pressure.
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Resuspend the residue in cold water and filter.
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Extract the aqueous layer multiple times with ethyl acetate.
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Combine the organic phases and wash sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (4-aminobutyl)carbamate as a colorless oil.
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Synthesis of Chloroacetamido-C4-NHBoc
This procedure involves the chloroacetylation of the mono-Boc protected diamine.
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Materials:
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tert-butyl (4-aminobutyl)carbamate
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Chloroacetyl chloride
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Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica (B1680970) gel for column chromatography
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Eluent (e.g., Ethyl acetate/Hexanes mixture)
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Procedure:
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Dissolve tert-butyl (4-aminobutyl)carbamate (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Add triethylamine or DIPEA (1.1 equivalents) to the solution.
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Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
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Separate the organic layer and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Chloroacetamido-C4-NHBoc.
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Spectroscopic Data (Predicted)
Table 3: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.5-7.0 | br s | 1H | -NH- (acetamide) |
| ~4.8-5.2 | br s | 1H | -NH- (carbamate) |
| ~4.05 | s | 2H | Cl-CH₂- |
| ~3.25 | q, J ≈ 6.5 Hz | 2H | -CH₂-NH- (acetamide) |
| ~3.10 | q, J ≈ 6.5 Hz | 2H | -CH₂-NH- (carbamate) |
| ~1.55 | m | 4H | -CH₂-CH₂- |
| 1.44 | s | 9H | -C(CH₃)₃ |
Table 4: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~166.0 | -C=O (acetamide) |
| ~156.0 | -C=O (carbamate) |
| ~79.5 | -C(CH₃)₃ |
| ~42.7 | Cl-CH₂- |
| ~40.5 | -CH₂-NH- (carbamate) |
| ~39.5 | -CH₂-NH- (acetamide) |
| ~28.4 | -C(CH₃)₃ |
| ~27.0 | -CH₂-CH₂- |
Mass Spectrometry:
In an electrospray ionization mass spectrum (ESI-MS), the expected molecular ion peaks would be [M+H]⁺ at m/z 265.13 and [M+Na]⁺ at m/z 287.11. Fragmentation would likely involve the loss of the Boc group (-100 amu) and cleavage of the amide and alkyl chain.
Application in Drug Development: PROTAC Synthesis
Chloroacetamido-C4-NHBoc serves as a key building block in the synthesis of PROTACs. The chloroacetamide group acts as an electrophile, enabling covalent linkage to a nucleophilic site on a "warhead" molecule that targets a specific protein of interest. The Boc-protected amine allows for subsequent deprotection and coupling to an E3 ligase ligand.
Representative Experimental Workflow for PROTAC Synthesis
The following workflow outlines the general steps for incorporating Chloroacetamido-C4-NHBoc into a PROTAC.
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Coupling to the Warhead: The warhead molecule, containing a nucleophilic group (e.g., a phenol, amine, or thiol), is reacted with Chloroacetamido-C4-NHBoc. This is typically carried out in the presence of a non-nucleophilic base (e.g., DIPEA or K₂CO₃) in an appropriate solvent (e.g., DMF or acetonitrile). The reaction forms a stable ether, amine, or thioether linkage.
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Purification: The resulting intermediate, the warhead-linker conjugate, is purified using standard techniques such as flash column chromatography.
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Boc Deprotection: The Boc protecting group is removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent. This exposes the primary amine on the linker.
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Coupling to E3 Ligase Ligand: The deprotected warhead-linker intermediate is then coupled to a pre-activated E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL ligand with a carboxylic acid). This amide bond formation is typically facilitated by standard peptide coupling reagents such as HATU, HOBt, and a base like DIPEA.
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Final Purification: The final PROTAC molecule is purified to a high degree using preparative HPLC to be suitable for biological assays.
Conclusion
Chloroacetamido-C4-NHBoc is a valuable and versatile bifunctional linker for the synthesis of PROTACs. Its distinct functionalities allow for a controlled and sequential assembly of these complex molecules. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a robust framework for its synthesis and application based on established chemical principles and data from closely related compounds. Researchers and drug development professionals can utilize this information to effectively incorporate Chloroacetamido-C4-NHBoc into their targeted protein degradation strategies.
